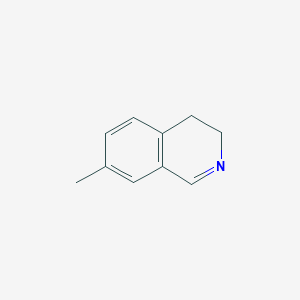

7-Methyl-3,4-dihydroisoquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKVTJWRUHJMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCN=C2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599530 | |

| Record name | 7-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102652-86-8 | |

| Record name | 7-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical and Contemporary Approaches to Dihydroisoquinoline Synthesis

The construction of the dihydroisoquinoline framework has been a subject of extensive research, leading to the development of several robust synthetic protocols. These methods can be broadly categorized into classical cyclization reactions and more contemporary approaches that offer increased efficiency and molecular diversity.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgresearchgate.netorganicreactions.orgnih.gov This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgorganicreactions.org

The general mechanism proceeds through the activation of the amide carbonyl group by a Lewis acid, followed by cyclization onto the electron-rich aromatic ring to form a dihydroisoquinoline ring system. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). wikipedia.orgresearchgate.net The reaction is typically carried out under refluxing acidic conditions. researchgate.net For aromatic rings that are not strongly activated, harsher conditions, such as the use of P₂O₅ in refluxing POCl₃, may be necessary. researchgate.net

Variants of the Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. For instance, microwave-assisted conditions have been shown to accelerate the reaction. organic-chemistry.org A significant challenge in the Bischler-Napieralski reaction is the potential for a retro-Ritter reaction, which can be suppressed by using specific reagents like oxalyl chloride to form an N-acyliminium intermediate.

While direct synthesis of 7-Methyl-3,4-dihydroisoquinoline via this method is plausible starting from the corresponding N-[2-(4-methylphenyl)ethyl]amide, specific examples in the surveyed literature focus on derivatives with other substitution patterns. For instance, the reaction has been successfully employed for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) and various 1-substituted derivatives. google.com The reaction of the natural allylbenzene, myristicin, with nitriles also affords dihydroisoquinoline derivatives, highlighting the versatility of this method for structurally complex molecules. researchgate.net

Table 1: Examples of Bischler-Napieralski Cyclization for Dihydroisoquinoline Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | POCl₃ | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | wikipedia.org |

| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | P₂O₅ | Mixture of 6-methoxy- and 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | wikipedia.org |

| N-(2-phenylethyl)acyl amides | P₂O₅ or dehydrated ZnCl₂ | 1-substituted-3,4-dihydroisoquinolines | google.com |

| Myristicin | Nitriles, H⁺ | 7,8-dihydro- organic-chemistry.orgnih.govdioxolo[4,5-g]isoquinoline derivatives | researchgate.net |

Pomeranz-Fritsch Cyclization Protocols

The Pomeranz-Fritsch reaction provides another classical route to the isoquinoline (B145761) core, which can be adapted for the synthesis of dihydroisoquinolines. wikipedia.orgorganicreactions.orgresearchgate.net The reaction typically involves the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgresearchgate.net The process is generally carried out in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, followed by ring closure in the presence of a strong acid. wikipedia.orgresearchgate.net

A variety of acids, including concentrated sulfuric acid and polyphosphoric acid, have been employed as cyclizing agents. researchgate.net The yields of the Pomeranz-Fritsch reaction can vary widely, but it offers a valuable method for preparing isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.orgresearchgate.net Modifications of the reaction, such as the Pomeranz-Fritsch–Bobbitt synthesis, have been developed to improve its efficiency and applicability, particularly for the synthesis of 1,2,3,4-tetrahydroisoquinolines. nih.gov

For the synthesis of 7-methyl substituted isoquinolines, a starting material of 4-methylbenzaldehyde (B123495) would be required. While the general applicability is high, specific examples detailing the synthesis of this compound were not prominent in the surveyed literature. However, the synthesis of 7-methoxy-substituted isoquinolines has been reported with good yields, suggesting the viability of this method for derivatives with electron-donating groups at the 7-position. researchgate.net A diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has also been achieved using a Pomeranz–Fritsch–Bobbitt cyclization as a key step. nih.gov

Table 2: Examples of Pomeranz-Fritsch Cyclization

| Starting Materials | Reagents and Conditions | Product | Reference |

| Benzaldehyde, 2,2-dialkoxyethylamine | H₂SO₄ or other strong acid | Isoquinoline | wikipedia.org |

| Benzylic halides/mesylates, N-tosyl aminoacetaldehyde dimethyl acetal | 1. NaH; 2. Acid-catalyzed cyclization | Isoquinolines | researchgate.net |

| N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one | Pomeranz–Fritsch–Bobbitt cyclization | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | nih.gov |

Multi-Component Reactions and Cascade Cyclizations

Modern synthetic chemistry has increasingly embraced multi-component reactions (MCRs) and cascade cyclizations for the efficient construction of complex molecules from simple precursors in a single operation. These approaches offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

While a specific example for the synthesis of this compound using this detailed cascade reaction was not found in the surveyed literature, the principles of asymmetric three-component reactions are well-established for the synthesis of complex heterocyclic systems. Such a reaction would likely involve the in situ generation of a reactive intermediate from three components, which then undergoes a dearomative cycloaddition to form the dihydroisoquinoline core, followed by isomerization to the final product. The use of a chiral catalyst would ensure the enantioselective formation of the product.

A related three-component synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been developed, which proceeds via a [2+2+2] cyclization of an arene, a nitrile, and isobutyraldehyde. researchgate.net When toluene (B28343) is used as the arene component, this reaction yields 1-substituted 3,3,7-trimethyl-3,4-dihydroisoquinolines, demonstrating the feasibility of incorporating a methyl group at the 7-position through an MCR approach. researchgate.net

Table 3: Three-Component Synthesis of Dihydroisoquinoline Derivatives

| Arene | Nitrile | Aldehyde | Product | Reference |

| Toluene | Acetonitrile | Isobutyraldehyde | 1,3,3,7-Tetramethyl-3,4-dihydroisoquinoline | researchgate.net |

| Toluene | Benzonitrile | Isobutyraldehyde | 1-Phenyl-3,3,7-trimethyl-3,4-dihydroisoquinoline | researchgate.net |

Photocatalysis has emerged as a powerful tool for the development of novel synthetic transformations under mild conditions. An unprecedented photocatalytic [4+2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.gov This reaction proceeds via a three-component [4+2] reaction where the vinyl azide (B81097) serves as an α-primary amino alkyl radical precursor. nih.gov

The reaction is tolerant of a range of substituents on the phenyl ring of the vinyl azide. Notably, a meta-methyl substituted phenyl vinyl azide reacts smoothly to furnish the corresponding methyl-substituted dihydroisoquinoline-1,4-dione in a synthetically useful yield. nih.gov This demonstrates the potential of this photocatalytic method for the synthesis of derivatives of this compound, specifically those with carbonyl functionalities at the 1 and 4 positions.

Table 4: Photocatalytic Synthesis of Dihydroisoquinoline-1,4-diones

| Vinyl Azide Substrate | Carboxylic NHPI Ester | Photocatalyst | Product | Yield | Reference |

| 1-(azidovinyl)-3-methylbenzene | Varies | 4CzIPN-Cl | 7-Methyl-2-substituted-3,4-dihydroisoquinoline-1,4-dione | 58% | nih.gov |

The Castagnoli-Cushman reaction, a cyclocondensation of an imine with a cyclic anhydride (B1165640), has proven to be a versatile tool for the synthesis of a variety of lactam-containing heterocycles, including derivatives of dihydroisoquinolones. mdpi.comresearchgate.netorganic-chemistry.orgnih.govresearchgate.net The reaction can be performed as a three-component reaction (3CR) by combining an amine, an aldehyde, and an anhydride. organic-chemistry.org

A three-component variant of the Castagnoli-Cushman reaction employing homophthalic anhydrides, a carbonyl compound, and ammonium (B1175870) acetate (B1210297) has been used to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov While the synthesis of a 3-methyl-substituted derivative was attempted and proved challenging due to the volatility of acetaldehyde, the methodology was successfully applied to synthesize a 7-fluoro analog, indicating that substitution at the 7-position of the homophthalic anhydride is tolerated. nih.gov This suggests that a 4-methylhomophthalic anhydride could potentially be used to generate the 7-methyl-1-oxo-3,4-dihydroisoquinoline scaffold. Furthermore, the synthesis of 3-methyl-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been achieved through an alternative approach involving an in situ generated N-sulfonyl imine. nih.govresearchgate.net

Table 5: Castagnoli-Cushman Reaction for Dihydroisoquinolone Derivatives

| Homophthalic Anhydride | Carbonyl Compound | Amine Source | Product | Reference |

| Homophthalic anhydride | Various aldehydes | Ammonium acetate | 3-Substituted-1-oxo-3,4-dihydroisoquinoline-4-carboxamides | nih.gov |

| 7-Fluorohomophthalic anhydride | Cyclopropane carboxaldehyde | Ammonium acetate | 3-Cyclopropyl-7-fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | nih.gov |

| Homophthalic anhydride | Acetaldehyde (via N-sulfonyl imine) | 4-Nosylaminosulfone | 3-Methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid derivative | nih.gov |

Targeted Synthesis of this compound and Regioisomers

The precise construction of the this compound scaffold and its related isomers relies on well-established and innovative synthetic strategies. These methods offer pathways to this specific compound and a broader range of methyl-substituted analogs.

Specific Synthetic Routes to this compound

The classical and most frequently employed method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. rsc.orgorganic-chemistry.org This reaction involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgresearchgate.net To synthesize this compound, the starting material would be N-[2-(4-methylphenyl)ethyl]formamide. The cyclization is promoted by the electron-donating nature of the methyl group on the aromatic ring. rsc.org

Another prominent method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org For this compound, this would entail reacting 2-(4-methylphenyl)ethylamine with a suitable one-carbon electrophile, such as formaldehyde (B43269) or its equivalent, under acidic conditions. wikipedia.org Microwave-assisted Pictet-Spengler reactions have been shown to be effective for producing libraries of substituted isoquinolines. organic-chemistry.orgorganic-chemistry.org

Synthesis of Methyl-Substituted Dihydroisoquinoline Derivatives

The synthesis of various methyl-substituted dihydroisoquinoline derivatives often utilizes the versatile Bischler-Napieralski and Pictet-Spengler reactions. rsc.orgwikipedia.org For instance, the Bischler-Napieralski reaction can be used to generate a variety of 1-substituted-3,4-dihydroisoquinolines by starting with the appropriately acylated β-phenylethylamine. rsc.org Subsequent reduction of these dihydroisoquinolines can lead to the corresponding tetrahydroisoquinolines, a common scaffold in alkaloids. rsc.orgrsc.org

A modified Bischler-Napieralski procedure using oxalyl chloride and an iron(III) chloride catalyst has been developed to avoid the retro-Ritter reaction, a common side reaction. organic-chemistry.org This method allows for the synthesis of 3,4-dihydroisoquinolines in good yields. organic-chemistry.org Additionally, a three-component Castagnoli-Cushman reaction employing homophthalic anhydrides, a carbonyl compound, and ammonium acetate has been used to prepare 3-methyl-substituted 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. researchgate.net

The synthesis of 3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid derivatives has also been reported, showcasing the versatility of synthetic approaches to access functionally diverse methyl-substituted dihydroisoquinolines. researchgate.net

One-Pot Synthetic Approaches to Dihydroisoquinoline Systems

One-pot syntheses offer an efficient and atom-economical approach to complex molecules like dihydroisoquinolines. thieme-connect.com A pseudo four-component domino reaction has been developed for the synthesis of highly functionalized 5,6-dihydroindolo[2,1-a]isoquinolines. This reaction occurs between 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile. thieme-connect.com

Another one-pot method involves the reaction of isoquinolinium salts with cyclic 1,3-diones to produce 1,4-bridged dihydroisoquinolin-3-ones. The addition of a catalytic amount of trifluoromethanesulfonic acid (TfOH) is crucial to inhibit O-nucleophilic substitution and favor the desired C-nucleophilic addition. sioc-journal.cn Furthermore, a one-pot, three-component synthesis of 2-oxo-1,11b-dihydro-2H-pyrimido[2,1-a]isoquinolines has been achieved through the reaction of isoquinoline, dialkyl acetylenedicarboxylates, and isocyanates. researchgate.net

Catalytic Strategies in Dihydroisoquinoline Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. The synthesis of dihydroisoquinolines has greatly benefited from the development of various catalytic systems, including those based on transition metals and chiral catalysts.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Nickel)

Transition metals like palladium and nickel have been employed in the synthesis of isoquinoline and dihydroisoquinoline frameworks. acs.org For instance, a palladium-catalyzed asymmetric Larock isoquinoline synthesis has been developed to access axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

While direct examples of palladium or nickel catalysis for the specific synthesis of this compound are not prevalent in the provided context, the broader applicability of these metals in C-H activation and cross-coupling reactions suggests their potential in developing novel synthetic routes. researchgate.netresearchgate.net For example, transition metal-catalyzed C-H activation has become a powerful tool for synthesizing N-heterocycles. researchgate.net

Chiral Catalyst Applications (e.g., N,N′-dioxide/metal complexes, Ru(II) catalysts)

The asymmetric synthesis of dihydroisoquinoline derivatives has been a significant focus, leading to the development of various chiral catalytic systems. Chiral N,N′-dioxide ligands, which can be readily synthesized from amino acids and amines, form complexes with a variety of metal ions. rsc.orgrsc.org These N,N′-dioxide-metal complexes, particularly with nickel(II), have proven effective in catalyzing asymmetric reactions, such as the amination of 3-bromo-3-substituted oxindoles. researchgate.net These ligands create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. rsc.orgrsc.orgsciengine.com

Ruthenium(II) catalysts have also emerged as powerful tools in the synthesis of isoquinolines and their dihydro- and tetrahydro- derivatives. researchgate.netmdpi.com Arene/Ru/TsDPEN complexes are effective for the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines to provide tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org Furthermore, Ru(II)-catalyzed asymmetric hydrogenation of enamides has been applied to the general synthesis of isoquinoline alkaloids. acs.org The development of heterogeneous chiral ruthenium catalysts also offers advantages in terms of catalyst recyclability. mdpi.com

| Reaction Type | Key Features | Reference(s) |

| Bischler-Napieralski Reaction | Cyclodehydration of β-phenylethylamides. | rsc.orgorganic-chemistry.orgresearchgate.net |

| Pictet-Spengler Reaction | Condensation of β-arylethylamines with aldehydes/ketones. | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

| One-Pot Domino Reaction | Pseudo four-component reaction for functionalized dihydroindolo[2,1-a]isoquinolines. | thieme-connect.com |

| Palladium-Catalyzed Asymmetric Larock Synthesis | Access to axially chiral 3,4-disubstituted isoquinolines. | acs.org |

| Chiral N,N′-dioxide/Metal Complex Catalysis | Asymmetric synthesis with high stereocontrol. | rsc.orgrsc.orgresearchgate.netsciengine.com |

| Ruthenium(II)-Catalyzed Asymmetric Hydrogenation | Enantioselective reduction of dihydroisoquinolines and related enamides. | organic-chemistry.orgresearchgate.netmdpi.comacs.org |

Chemical Reactivity and Derivatization of 7 Methyl 3,4 Dihydroisoquinoline

Core Scaffold Transformations

The inherent functionalities of 7-Methyl-3,4-dihydroisoquinoline allow for a variety of oxidation, reduction, and substitution reactions, enabling the synthesis of a wide array of derivatives.

The dihydroisoquinoline core can be readily oxidized to the corresponding aromatic isoquinoline (B145761). This aromatization can be achieved using various oxidizing agents. For instance, 3,4-dihydroisoquinolines can be dehydrogenated using reagents like manganese(IV) oxide in a suitable solvent such as hot benzene (B151609) or toluene (B28343). thieme-connect.de Another method involves heating with sulfur in a high-boiling solvent like decalin. thieme-connect.de

Conversely, the imine bond in the dihydroisoquinoline ring is susceptible to reduction, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. This transformation is commonly accomplished using hydride-based reducing agents. A notable example is the reduction of the quaternary salt of a 1-substituted-dihydroisoquinoline with sodium borohydride (B1222165) to yield the corresponding tetrahydroisoquinoline. nih.gov Enantioselective reduction methods have also been developed to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are important building blocks for various biologically active molecules. rsc.org These methods include the use of chiral hydride reducing agents, hydrogenation with chiral catalysts, and enzymatic catalysis. rsc.org

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Oxidation | Manganese(IV) Oxide, benzene/toluene, reflux | Isoquinoline | thieme-connect.de |

| Oxidation | Sulfur, decalin, reflux | Isoquinoline | thieme-connect.de |

| Reduction | Sodium Borohydride | 1,2,3,4-Tetrahydroisoquinoline | nih.gov |

| Enantioselective Reduction | Chiral Hydride Reducing Agents | Chiral 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

| Enantioselective Reduction | Hydrogenation with Chiral Catalyst | Chiral 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

| Enantioselective Reduction | Enzymatic Catalysis | Chiral 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

The aromatic ring of this compound can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents and the nitrogen atom. The nitrogen atom, particularly after protonation or quaternization, can direct incoming electrophiles.

More commonly, the imine carbon (C-1) is susceptible to nucleophilic attack. This is a widely used strategy for introducing substituents at the 1-position. Organolithium and Grignard reagents are effective nucleophiles for this purpose, readily adding to the C=N double bond to form 1-substituted tetrahydroisoquinolines. nih.gov For instance, treatment of 8-fluoro-3,4-dihydroisoquinoline (B12937770) with various alkyl and phenyl lithium reagents leads to the corresponding 1-substituted-8-fluoro-1,2,3,4-tetrahydroisoquinolines. mdpi.com This reactivity is fundamental to the synthesis of a diverse range of isoquinoline alkaloids and their analogs.

Furthermore, nucleophilic aromatic substitution can occur on the benzene ring, especially if it is activated by electron-withdrawing groups or a strategically placed leaving group. For example, in 8-fluoro-3,4-dihydroisoquinoline, the fluorine atom can be displaced by cyclic amines, such as morpholine (B109124) and pyrrolidine, in a fluorine-amine exchange reaction. nih.govmdpi.com This reaction is often promoted by protonation of the isoquinoline nitrogen, which increases the electrophilicity of the aromatic ring. mdpi.com

| Reaction Type | Position of Attack | Reagent | Product | Reference |

| Nucleophilic Addition | C-1 | Organolithium Reagents (e.g., MeLi, PhLi) | 1-Substituted-1,2,3,4-tetrahydroisoquinoline | nih.govmdpi.com |

| Nucleophilic Addition | C-1 | Grignard Reagents | 1-Substituted-1,2,3,4-tetrahydroisoquinoline | nih.gov |

| Nucleophilic Aromatic Substitution | C-8 | Cyclic Amines (e.g., Morpholine, Pyrrolidine) | 8-Amino-3,4-dihydroisoquinoline | nih.govmdpi.com |

Ring Expansion and Annulation Reactions

The this compound scaffold can be elaborated into more complex polycyclic systems through ring expansion and annulation reactions.

While direct ring expansion of this compound to benzazepines is not extensively documented in the provided context, related transformations in similar systems suggest its potential. For example, the Schmidt reaction, which involves treating a ketone with sodium azide (B81097) in the presence of a strong acid, can be used to convert an indenone into a dihydroisoquinolinone, a precursor that could potentially undergo further rearrangements to form benzazepine-like structures. nih.gov

The dihydroisoquinoline nucleus is a versatile building block for the synthesis of various fused heterocyclic systems.

Quinazolinones: The synthesis of quinazolinone derivatives often involves the cyclization of anthranilamide precursors with various reagents. organic-chemistry.orgnih.gov While the direct conversion of this compound to a quinazolinone is not a standard transformation, the isoquinoline scaffold can be a part of more complex molecules that undergo reactions to form quinazolinone rings.

Oxazolo[2,3-a]tetrahydroisoquinolines: These fused systems can be synthesized from 3,4-dihydroisoquinolines through reactions with appropriate bifunctional reagents. For instance, the reaction of a 3,4-dihydroisoquinoline (B110456) with a γ-hydroxy-α,β-unsaturated ketone can lead to the formation of an oxazolo[2,3-a]tetrahydroisoquinoline. nih.gov A general method for synthesizing 2,3-dihydro-10bH-oxazolo[2,3-a]isoquinolines involves the reaction of ortho-lithiated phenyloxazolinyloxiranes with organolithium reagents. nih.gov

Thiazolo[2,3-a]tetrahydroisoquinolines: In a similar vein, thiazolo[2,3-a]tetrahydroisoquinolines can be prepared. The addition reaction of 3,4-dihydroisoquinolines with γ-mercapto-α,β-unsaturated esters or amides provides these fused systems with good yields and diastereoselectivity. nih.gov

| Fused System | Synthetic Approach | Starting Materials | Reference |

| Oxazolo[2,3-a]tetrahydroisoquinolines | Tandem Reaction | 3,4-Dihydroisoquinoline, γ-hydroxy-α,β-unsaturated ketone | nih.gov |

| Oxazolo[2,3-a]tetrahydroisoquinolines | Intramolecular Cyclization | ortho-Lithiated phenyloxazolinyloxirane, Organolithium reagent | nih.gov |

| Thiazolo[2,3-a]tetrahydroisoquinolines | Aza-Michael Addition/Cyclization | 3,4-Dihydroisoquinoline, γ-mercapto-α,β-unsaturated ester/amide | nih.gov |

Functional Group Interconversions on the this compound Nucleus

Functional group interconversion (FGI) is a key strategy for modifying the this compound nucleus to access a wider range of derivatives. imperial.ac.ukub.edu This involves the transformation of one functional group into another without altering the core heterocyclic structure.

For example, a hydroxyl group on the aromatic ring could be converted to a methoxy (B1213986) group via Williamson ether synthesis. An amino group could be transformed into various other functionalities through diazotization reactions. The methyl group at the 7-position could potentially be oxidized to a carboxylic acid, which could then be converted into esters, amides, or other derivatives.

A specific example of FGI is the conversion of a 4-chloro-8-methylquinolin-2(1H)-one to its thione analogue using phosphorus pentasulfide. mdpi.com The resulting thione can then undergo further reactions, such as alkylation. mdpi.com Similarly, a chloro group can be displaced by various nucleophiles like thiourea (B124793), hydrazine, or amines to introduce new functional groups. mdpi.com

These transformations are crucial for structure-activity relationship studies, allowing for the fine-tuning of the physicochemical and biological properties of the this compound scaffold.

N-Alkylation and other Nitrogen-Center Modifications

The nitrogen atom in the 3,4-dihydroisoquinoline scaffold is a key site for chemical modification, allowing for the introduction of various substituents that can modulate the molecule's properties.

N-Alkylation

N-alkylation of the 3,4-dihydroisoquinoline core is a fundamental transformation. While specific studies on this compound are not extensively documented, the reactivity is analogous to similar derivatives. For instance, a facile synthetic procedure for producing N-alkylated 3,4-dihydroisoquinolinone derivatives involves the N-alkylation of 3,3'-dimethyl-3,4-dihydroisoquinoline derivatives. rsc.orgrsc.org This reaction typically proceeds by treating the dihydroisoquinoline with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base to yield the corresponding N-alkylated product. The resulting iminium salts can then undergo further reactions, such as oxidation, to afford N-substituted 3,4-dihydroisoquinolinones. rsc.orgrsc.org

A study on the synthesis of 8-fluoro-3,4-dihydroisoquinoline derivatives demonstrated the methylation of the nitrogen atom using methyl iodide to form the isoquinolinium derivative, which was subsequently reduced with sodium borohydride to yield 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline. mdpi.com This highlights a common two-step sequence for achieving N-alkylation and reduction of the imine bond.

Table 1: Examples of N-Alkylation Reactions on Dihydroisoquinoline Scaffolds

| Starting Material | Reagent | Product | Reference |

| 3,3'-Dimethyl-3,4-dihydroisoquinoline derivatives | Alkyl Halide | N-alkylated 3,4-dihydroisoquinolinone derivatives | rsc.orgrsc.org |

| 8-Fluoro-3,4-dihydroisoquinoline | Methyl Iodide, then Sodium Borohydride | 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | mdpi.com |

This table presents examples of N-alkylation on related dihydroisoquinoline structures due to the limited specific data on this compound.

Other Nitrogen-Center Modifications

Beyond simple alkylation, the nitrogen atom can undergo other modifications. One such example is the formation of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues. These compounds can be synthesized through a one-step reaction of 3,4-dihydroisoquinoline with various isothiocyanate derivatives in the presence of a base like potassium carbonate. nih.gov This reaction introduces a thiourea moiety at the nitrogen center, significantly altering the electronic and steric properties of the molecule. nih.gov While this specific reaction was reported for the parent 3,4-dihydroisoquinoline, it is a plausible transformation for the 7-methyl substituted analogue.

Reactions Involving the Methyl Group at C-7

The methyl group at the C-7 position of the aromatic ring is another potential site for chemical modification, although specific literature on such reactions for this compound is scarce. The reactivity of this methyl group is expected to be similar to that of methyl groups on other aromatic and heteroaromatic systems.

Plausible reactions involving the C-7 methyl group include oxidation and halogenation. Oxidation of the methyl group could potentially lead to the corresponding carboxylic acid or aldehyde, depending on the reaction conditions and oxidizing agents employed. Such transformations are common for methyl groups on aromatic rings and can be achieved using reagents like potassium permanganate (B83412) or chromium trioxide.

Halogenation of the methyl group, for instance, through radical halogenation, could introduce one or more halogen atoms, creating a reactive handle for further synthetic manipulations. However, it is important to note that the reaction conditions would need to be carefully controlled to avoid competing reactions on the dihydroisoquinoline ring system.

A study on the C-4 alkylation of various substituted isoquinolines, including those with methyl groups at the C-5, C-6, and C-7 positions, demonstrated the tolerance of the methyl group to the reaction conditions. nih.gov While this study focused on the fully aromatic isoquinoline, it suggests that the methyl group in the 7-position is relatively stable under certain reaction conditions, which is an important consideration for synthetic planning.

Further research is required to fully elucidate the specific reactivity of the C-7 methyl group in this compound and to develop synthetic methodologies that selectively target this position.

Spectroscopic Characterization Techniques for 7 Methyl 3,4 Dihydroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 7-Methyl-3,4-dihydroisoquinoline molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the compound's structure can be assembled.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment and connectivity of hydrogen atoms in this compound. The spectrum displays distinct signals for each unique proton, with their chemical shifts (δ) indicating the level of electronic shielding.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the following characteristic signals are observed. rsc.org The proton at the C1 position (the imine proton) appears as a triplet at approximately 8.30 ppm. rsc.org The aromatic protons on the benzene (B151609) ring exhibit signals in the downfield region, typically between 7.05 and 7.17 ppm. Specifically, the proton at C8 shows up as a singlet at 7.09 ppm, while the protons at C5 and C6 appear as doublets at 7.17 ppm and 7.05 ppm, respectively. rsc.org The benzylic protons at the C4 position are observed as a triplet at around 2.70 ppm, and the protons at the C3 position, adjacent to the nitrogen, appear as a multiplet around 3.75 ppm. rsc.org The methyl group protons at the C7 position resonate as a sharp singlet further upfield, at approximately 2.36 ppm. rsc.org It is worth noting that in some instances, particularly in certain batches of CDCl₃ or other solvents, anomalous ¹H NMR spectra with significant line broadening have been reported for 3,4-dihydroisoquinolines, which can sometimes obscure the signals for the C1 and C3 protons. ias.ac.in

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H1 | 8.30 | t |

| H5 | 7.17 | d |

| H6 | 7.05 | d |

| H8 | 7.09 | s |

| H3 | 3.75 | ddd |

| H4 | 2.70 | t |

| 7-CH₃ | 2.36 | s |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from reference rsc.org.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom.

The ¹³C NMR spectrum of this compound in CDCl₃ shows characteristic peaks for all ten carbon atoms. rsc.org The imine carbon (C1) is the most downfield signal, appearing at approximately 160.6 ppm. rsc.org The quaternary carbons of the benzene ring, C4a and C8a, and the methyl-substituted C7, exhibit signals at 136.7 ppm, 133.3 ppm, and 131.7 ppm, respectively. rsc.org The remaining aromatic carbons, C5, C6, and C8, resonate at 128.4 ppm, 127.9 ppm, and 127.3 ppm. rsc.org The aliphatic carbons, C3 and C4, are found in the upfield region of the spectrum, with C3 at 47.7 ppm and C4 at 24.7 ppm. rsc.org The carbon of the methyl group at the C7 position gives a signal at 21.0 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C1 | 160.6 |

| C3 | 47.7 |

| C4 | 24.7 |

| C4a | 133.3 |

| C5 | 128.4 |

| C6 | 127.9 |

| C7 | 136.7 |

| C8 | 127.3 |

| C8a | 131.7 |

| 7-CH₃ | 21.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from reference rsc.org.

For more complex molecules or to unambiguously assign all proton and carbon signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity of proton networks within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

While not directly applicable to the parent this compound, ¹⁹F NMR is a powerful technique for fluorinated analogues. nih.gov Given the high sensitivity of the ¹⁹F nucleus, this technique can be used to study the electronic environment of fluorine-containing derivatives, which can be valuable in various research applications. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of this compound and can also provide information about its elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the elemental formula of this compound. This technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. nih.gov This method typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight. nih.gov ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, which can provide valuable structural information. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC provides the retention time (RT), a characteristic time it takes for the compound to pass through the chromatographic column, which aids in its identification and purity assessment. The mass spectrometer then bombards the eluted compound with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

While specific experimental data for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related dihydroisoquinoline structures. The molecular weight of this compound is 145.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 145.

The fragmentation of the dihydroisoquinoline ring system typically proceeds through several key pathways. A characteristic fragmentation involves the retro-Diels-Alder (RDA) reaction of the heterocyclic ring, which can lead to the expulsion of a neutral molecule of ethylene (B1197577) (C₂H₄, 28 Da). Another common fragmentation pathway for benzylic structures is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. The presence of the methyl group on the aromatic ring can also influence fragmentation, potentially leading to the formation of a tropylium (B1234903) ion or related resonance-stabilized structures.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z | Relative Intensity |

| [M]⁺ | Molecular Ion | 145 | High |

| [M-1]⁺ | Loss of H• | 144 | Moderate |

| [M-15]⁺ | Loss of •CH₃ | 130 | Low to Moderate |

| [M-28]⁺ | Loss of C₂H₄ (RDA) | 117 | Moderate to High |

| [M-29]⁺ | Loss of •CHO or C₂H₅• | 116 | Low |

This data is predictive and based on the general fragmentation patterns of dihydroisoquinoline alkaloids and related methylated derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its constituent functional groups. The presence of the aromatic ring, the C=N imine bond within the dihydroisoquinoline core, the aliphatic C-H bonds of the methylene (B1212753) groups and the methyl group, and the aromatic C-H bonds can all be identified.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The methyl and methylene groups will show stretching vibrations in the 3000-2850 cm⁻¹ region. spectroscopyonline.com Specifically, asymmetric and symmetric stretches for CH₂ and CH₃ groups can be distinguished. spectroscopyonline.com

C=N stretching: The imine functional group in the dihydroisoquinoline ring is expected to show a strong absorption band in the range of 1650-1550 cm⁻¹.

Aromatic C=C stretching: The vibrations of the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic out-of-plane (OOP) bending vibrations are expected in the 900-800 cm⁻¹ region.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080-3020 | C-H Stretch | Aromatic |

| 2965-2950 | Asymmetric C-H Stretch | -CH₃ |

| 2935-2915 | Asymmetric C-H Stretch | -CH₂- |

| 2880-2860 | Symmetric C-H Stretch | -CH₃ |

| 2860-2840 | Symmetric C-H Stretch | -CH₂- |

| 1630-1600 | C=N Stretch | Imine |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=C Stretch | Aromatic Ring |

| 1465-1450 | Asymmetric C-H Bend | -CH₃, -CH₂- |

| 1385-1370 | Symmetric C-H Bend (Umbrella) | -CH₃ |

| 880-860 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic |

This data is predictive and based on established infrared correlation tables and data for structurally similar compounds.

Computational and Theoretical Studies on 7 Methyl 3,4 Dihydroisoquinoline and Analogs

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic understanding of the electronic structure and reactivity of molecules. These methods have been instrumental in elucidating the fundamental properties of 7-Methyl-3,4-dihydroisoquinoline and its derivatives.

Electronic Structure and Reactivity Predictions

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to investigate the electronic properties of this compound analogs. researchgate.net These calculations provide valuable information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP).

The calculated HOMO and LUMO energy values are critical in predicting the molecule's reactivity, as they indicate the propensity to donate or accept electrons. For instance, a smaller HOMO-LUMO energy gap suggests higher reactivity. The MEP map helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net These predictions are vital for understanding the chemical behavior of this compound derivatives and for designing new synthetic pathways.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. |

Reaction Mechanism Elucidation

Theoretical calculations play a crucial role in elucidating the mechanisms of reactions involving 3,4-dihydroisoquinolines. For example, the Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines, has been the subject of computational studies to understand its intricate steps. organic-chemistry.orgresearchgate.netacs.org These studies can model the transition states and intermediates, providing a detailed energy profile of the reaction pathway.

Furthermore, computational methods have been used to rationalize the regioselectivity and stereoselectivity of cycloaddition reactions involving dihydroisoquinolinium salts. researchgate.net By calculating the energies of different possible transition states, researchers can predict the most favorable reaction pathway, which often aligns well with experimental observations. researchgate.net These theoretical insights are invaluable for optimizing reaction conditions and for the rational design of new synthetic strategies.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are at the forefront of modern drug discovery and have been extensively applied to dihydroisoquinoline derivatives.

Ligand-Target Interactions

Molecular docking simulations are employed to predict how this compound analogs bind to the active site of a target protein. nih.gov This involves generating a three-dimensional model of the ligand and fitting it into the binding pocket of the receptor. The simulations calculate a docking score, which estimates the binding affinity, and reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov

For example, in the design of dihydroisoquinoline-based inhibitors for enzymes like BACE-1 or HIV-1 integrase, docking studies can identify key amino acid residues in the active site that interact with the ligand. nih.govnih.gov This information is crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors. Molecular dynamics (MD) simulations can further refine the docking poses and provide insights into the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov

Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design novel drug candidates. youtube.com This approach has been successfully applied to dihydroisoquinoline derivatives. nih.govnih.gov The process typically starts with the identification of a "hit" compound, often from high-throughput screening. The crystal structure of the target protein in complex with the hit compound is then determined, or a homology model is built. nih.gov

This structural information guides the optimization of the hit compound. For instance, by observing how a dihydroisoquinoline analog binds to its target, medicinal chemists can make rational modifications to the molecule to improve its binding affinity and selectivity. nih.govnih.gov This iterative cycle of design, synthesis, and testing, guided by structural insights, has accelerated the development of potent and selective inhibitors based on the dihydroisoquinoline scaffold for various therapeutic targets. nih.govresearchoutreach.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.com QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

QSAR studies on dihydroisoquinoline analogs typically involve the calculation of a wide range of molecular descriptors, which quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. nih.govwalisongo.ac.id These descriptors are then correlated with the measured biological activity using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. chemmethod.comchemmethod.com

A successful QSAR model can be used to predict the activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov Furthermore, the interpretation of the QSAR model can provide valuable insights into the structure-activity relationships. For example, the model may reveal that a particular substituent at a specific position on the dihydroisoquinoline ring is crucial for high activity. nih.govnih.gov These insights guide the rational design of more potent analogs. nih.govnih.govresearchgate.net

Table 2: Common Descriptors Used in QSAR Studies of Dihydroisoquinoline Analogs

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Distribution of electrons and reactivity. walisongo.ac.id |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule. nih.gov |

| Hydrophobic | LogP, Polar surface area (PSA) | Lipophilicity and membrane permeability. |

| Topological | Connectivity indices, Shape indices | Atomic arrangement and branching. |

2D and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com These models are instrumental in predicting the activity of novel molecules and guiding the synthesis of more potent and selective analogs. youtube.comnih.gov

2D-QSAR studies utilize descriptors derived from the two-dimensional representation of a molecule. A 2013 study on a series of 3,4-dihydro-1-isoquinolinamine analogs, which act as inhibitors for nitric oxide synthase (NOS) isoforms, found that the inhibitory potency could be effectively predicted using 2D descriptors. nih.gov A multiple regression analysis showed that the inhibition of neuronal NOS (nNOS) was primarily governed by the hydrophobic properties of the compounds, while the inhibition of endothelial NOS (eNOS) was influenced by molar refractivity, indicating the importance of steric effects. nih.gov This suggests structural differences between the active sites of the two enzyme isoforms. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional spatial arrangement of the molecules. youtube.com These techniques calculate steric and electrostatic fields around a set of aligned molecules to generate a predictive model. youtube.com While specific 3D-QSAR studies on this compound are not prevalent in the literature, the methodology has been successfully applied to structurally related heterocyclic compounds. For instance, docking-based 3D-QSAR studies on quinoline (B57606) derivatives have produced statistically significant CoMFA and CoMSIA models. researchgate.net These models are validated internally using cross-validation (q²) and externally with a test set of compounds (r²_pred) to ensure their predictive power. researchgate.netnih.gov The graphical output from these analyses, often shown as contour maps, highlights regions where modifications to the molecular structure could enhance or diminish biological activity. youtube.com

The reliability of a QSAR model is paramount and is assessed using various statistical metrics. nih.gov A robust model typically requires a dataset with significant diversity in both structure and activity. youtube.com

| QSAR Parameter | Description | Example Value (Dihydroisoquinoline Analogs) | Reference |

| r² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A value closer to 1.0 indicates a better fit. | 0.855 - 0.895 (for related heterocycles) | nih.gov |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, calculated using methods like leave-one-out. A q² > 0.5 is generally considered good. | 0.570 - 0.599 (for related heterocycles) | nih.gov |

| r²_pred (Predictive r²) | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | 0.657 - 0.681 (for related heterocycles) | nih.gov |

Prediction of Activity Spectra for Substances (e.g., PASS online)

The prediction of a compound's full spectrum of biological activities based on its structure is a key goal in computational drug discovery. Tools like PASS (Prediction of Activity Spectra for Substances) and other QSAR-based models are designed for this purpose. These systems compare the structure of a query molecule against a large database of known bioactive compounds to estimate the probability of it exhibiting various biological effects.

For the dihydroisoquinoline scaffold, computational models have successfully predicted specific biological activities. The QSAR study on 3,4-dihydro-1-isoquinolinamine analogs, for example, predicted their potency as selective inhibitors of nNOS and eNOS based on physicochemical properties. nih.gov The model suggested that compounds with increased hydrophobicity would be more potent nNOS inhibitors. nih.gov Similarly, QSAR models for other nitrogen-containing heterocycles have been used to identify potential therapeutic agents for conditions like cancer by predicting their inhibitory activity against targets such as the epidermal growth factor receptor (EGFR). nih.gov

These predictive models can screen large virtual libraries of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. youtube.com This significantly accelerates the initial stages of drug discovery. nih.gov

| Compound Class | Predicted Biological Activity | Key Structural Determinants | Reference |

| 3,4-Dihydro-1-isoquinolinamine Analogs | Inhibition of neuronal Nitric Oxide Synthase (nNOS) | Hydrophobic properties | nih.gov |

| 3,4-Dihydro-1-isoquinolinamine Analogs | Inhibition of endothelial Nitric Oxide Synthase (eNOS) | Molar refractivity (Steric effects) | nih.gov |

| Quinazoline Analogs | Inhibition of Epidermal Growth Factor Receptor (EGFR) | Based on 3D-QSAR contour map analysis | nih.gov |

Biological Activity and Mechanistic Insights of 7 Methyl 3,4 Dihydroisoquinoline Derivatives

Pharmacological Profiles of Dihydroisoquinoline Derivatives

Anticancer Mechanisms

Induction of Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism for many cytotoxic and anticancer agents. While direct studies on apoptosis induction by 7-methyl-3,4-dihydroisoquinoline are not prominent in the reviewed literature, research on related heterocyclic structures provides insight into these potential activities.

For instance, studies on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have demonstrated cytotoxic activities against human leukemia (CEM) cell lines, implying that these compounds can trigger cell death pathways. nih.gov Similarly, novel 3,4-dihydroquinazolinone derivatives, a related class of nitrogen-containing heterocycles, have been shown to induce apoptosis in liver (HepG-2) and breast (MCF-7) cancer cells. nih.govresearchgate.net In these studies, the apoptotic mechanism was confirmed through Annexin V-FITC and caspase-3 analyses, which showed a significant increase in early apoptosis markers. nih.govresearchgate.net The process was linked to the downregulation of inhibitor of apoptosis proteins (IAPs) such as Survivin and XIAP. nih.govresearchgate.net Although these findings are for a different heterocyclic core, they suggest a plausible mechanism by which dihydroisoquinoline derivatives might exert cytotoxic effects.

Table 1: Cytotoxic and Apoptotic Activity of Related Heterocyclic Compounds

| Compound Class | Cell Line | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 1,4-disubstituted-3,4-dihydroisoquinolines | CEM (leukemia) | Moderate to good cytotoxic activity | Inhibition of tubulin polymerization | nih.gov |

Cell Cycle Modulation (e.g., G1/S transition inhibition)

The regulation of the cell cycle is a critical target in cancer therapy. Certain compounds can arrest the cell cycle at specific checkpoints, preventing cell proliferation.

While specific data on this compound is scarce, studies on analogous compounds have shown significant effects on cell cycle progression. For example, 3,3'-diindolylmethane (B526164) (DIM), a natural compound, inhibits the progression of prostate cancer cells from the G1 to the S phase of the cell cycle. nih.govnih.gov This inhibition is associated with the induction of the cyclin-dependent kinase inhibitor p27(Kip1). nih.govnih.gov

In contrast, research on certain 3,4-dihydroquinazolinone derivatives found that they impaired cancer cell proliferation by arresting the cell cycle at the G2/M phase. nih.govresearchgate.net This demonstrates that even structurally related heterocyclic compounds can modulate the cell cycle through different mechanisms and at different checkpoints. Direct research is needed to determine how 3,4-dihydroisoquinoline (B110456) derivatives specifically impact cell cycle transitions.

Antimicrobial Properties (Antibacterial, Antifungal)

The 3,4-dihydroisoquinoline scaffold is a known feature in compounds with antimicrobial properties. nih.govmdpi.com Various derivatives have been synthesized and tested against a range of microbial pathogens.

Published research confirms that derivatives of 3,4-dihydroisoquinoline possess antibacterial activity. nih.govmdpi.com For example, a series of 3,4-dihydroisoquinoline-3-carboxylic acids were synthesized and investigated for their biological activities, which include antibacterial action. nih.gov However, detailed data on the specific strains inhibited and the minimum inhibitory concentrations (MICs) for these specific compounds are not extensively detailed in the provided search results.

The antimicrobial activity of related heterocyclic systems is well-documented. For instance, 3,4-dihydro-s-triazinobenzimidazole derivatives have shown activity against Gram-positive bacteria, particularly when a naphthyl or halogenated phenyl group is present on the triazine ring. nih.gov Likewise, novel dihydropyrimidine (B8664642) derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 32 μg/ml. nih.gov Several of these dihydropyrimidine compounds also exhibited remarkable antifungal activity against Aspergillus niger and Candida albicans. nih.gov The antifungal potential of various other heterocyclic structures, such as quinazolin-4-(3H)-ones and 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones, has also been established against pathogenic fungi. researchgate.netbiorxiv.org

Table 2: Antimicrobial Activity of Various Heterocyclic Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| 3,4-dihydroisoquinolines | Bacteria | Acknowledged antibacterial properties | nih.govmdpi.com |

| 3,4-dihydro-s-triazinobenzimidazoles | Gram-positive bacteria | Active, especially with naphthyl or halogenated phenyl groups | nih.gov |

| Dihydropyrimidines | E. coli, P. aeruginosa, S. aureus, A. niger, C. albicans | Significant antibacterial and antifungal activity (MICs of 32-64 μg/ml) | nih.gov |

Smooth Muscle Contractile Activity Modulation

Derivatives of 3,4-dihydroisoquinoline have been investigated for their effects on smooth muscle tissue, with some showing potential as spasmolytic (muscle-relaxing) agents. mdpi.com

A study on novel 1,3-disubstituted 3,4-dihydroisoquinolines demonstrated their ability to modulate smooth muscle tone. mdpi.com Several of the synthesized compounds exhibited a relaxation effect on isolated smooth muscle tissue. mdpi.com Interestingly, one derivative produced a sharp and strong contraction, suggesting that substitutions on the dihydroisoquinoline core can dramatically alter the pharmacological effect from relaxation to contraction. mdpi.com

Calcium Channel Modulation (e.g., voltage-gated L-type Ca2+ channel)

The mechanism behind smooth muscle activity modulation often involves the regulation of calcium ion (Ca²⁺) channels. Some 3,4-dihydroisoquinoline derivatives are believed to act through this pathway. mdpi.com The spasmolytic drug mebeverine, which is structurally related to papaverine (B1678415) and considered an analog, functions as a calcium channel blocker. mdpi.com The strong contractile effect observed with one of the tested 1,3-disubstituted 3,4-dihydroisoquinolines was hypothesized to be a result of an increased influx of Ca²⁺ into the intracellular space. mdpi.com

Conversely, studies on the neurotrophic effects of other isoquinoline (B145761) derivatives suggested that their activity was not related to the blockade of voltage-dependent L-type calcium channels. nih.gov It is important to note that research on the related 3,4-dihydroquinazoline scaffold has identified potent and selective T-type Ca²⁺ channel blockers, indicating that this broader class of heterocycles has a strong precedent for interaction with calcium channels. nih.govnih.govepo.org

Neurotransmitter Receptor Interaction (e.g., Muscarinic Acetylcholine (B1216132), 5-Hydroxytryptamine Receptors)

Interactions with neurotransmitter receptors are another key mechanism for the pharmacological effects of 3,4-dihydroisoquinoline derivatives. A patent has described 3,4-dihydroisoquinoline compounds specifically designed as muscarinic receptor antagonists, intended for treating diseases of the respiratory, urinary, and gastrointestinal systems. google.com The binding of compounds to the muscarinic acetylcholine receptor (mAChR) is a well-established therapeutic target. nih.gov

While direct evidence for the interaction of 3,4-dihydroisoquinolines with 5-Hydroxytryptamine (serotonin) receptors is less clear from the available results, these receptors are a major target for many neurologically active drugs, including some containing related structures like dihydroergotamine. rsc.org

Effects on Neuronal Activity

The 3,4-dihydroisoquinoline framework is present in compounds that exert various effects on the central nervous system.

Some derivatives have been evaluated as potential anticonvulsant agents. mdpi.com Furthermore, a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were found to be moderate inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for breaking down the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes increases acetylcholine levels, directly impacting neuronal signaling. mdpi.comnih.gov Studies on related tetrahydroisoquinoline derivatives have also shown neurotrophic activity, enhancing the survival of primary cortical neurons, although this effect was not linked to NMDA receptor antagonism. nih.gov

Table 3: Summary of Effects on Neuronal Activity

| Compound Class | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| 3,4-dihydroisoquinoline derivatives | Anticonvulsant activity | Modulation of neuronal excitability | mdpi.com |

| 3,4-dihydroisoquinoline-3-carboxylic acids | Acetylcholinesterase & Butyrylcholinesterase inhibition | Inhibition of acetylcholine breakdown | mdpi.comnih.gov |

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. Overexpression of certain LAPs, such as Leucine aminopeptidase 3 (LAP3), has been implicated in the proliferation, migration, and invasion of tumor cells, making them a target for anticancer drug development. nih.gov Computational and in vitro studies have explored the potential of compounds featuring the 3,4-dihydroisoquinoline scaffold as LAP inhibitors. nih.gov

An in silico screening of a compound library against leucine aminopeptidase identified several 3,4-dihydroisoquinoline derivatives as potential inhibitors. nih.gov Through molecular docking and 3D-QSAR studies, nine compounds were selected for further analysis based on their predicted binding affinity and interaction with the enzyme's active site. nih.gov One particular derivative, diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate, demonstrated significant activity against microsomal LAP with a half-maximal inhibitory concentration (IC₅₀) of 16.5 µM. nih.gov This compound was also found to inhibit the G1/S transition in the cell cycle, highlighting its potential antiproliferative effects. nih.gov

The research suggested that the 3,4-dihydroisoquinoline moiety is a promising scaffold for designing potent LAP inhibitors. nih.gov The predicted and observed activities of selected derivatives underscore the potential for this class of compounds in developing novel therapeutics targeting LAP. nih.gov

Table 1: Selected 3,4-Dihydroisoquinoline Derivatives and their Predicted LAP Inhibitory Activity Data sourced from in silico screening studies. nih.gov

| Compound ID | Chemical Name | pIC₅₀ (predicted) |

| PUBCHEM 101710591 | 1,3-dioxo-4-(ethoxymethylene)-3,4-dihydroisoquinoline-2(1H)-carboxylic acid | 4.8 |

| ZINC 238690488 | (E)-3-(3,4-dihydroisoquinolin-1-yl)acrylic acid | 4.6 |

| ZINC 1243196903 | 5-(1-isopropyl-3,4-dihydroisoquinolin-7-yl)-2-methylbenzoic acid | 4.3 |

| PUBCHEM 67293279 | 6-bromo-1-oxo-3,4-dihydroisoquinoline-2-carboxylic acid | 4.9 |

| PUBCHEM 82579683 | 3-methyl-1-oxo-2-(oxolan-2-ylmethyl)-3,4-dihydroisoquinoline-4-carboxylic acid | 4.5 |

| PUBCHEM 135927986 | (3S)-6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid | 4.8 |

| ZINC 1206051829 | 2,3-difluoro-5-(1-isopropyl-3,4-dihydroisoquinolin-7-yl)benzoic acid | 4.6 |

| ZINC 1243180093 | 3-(1-isopropyl-3,4-dihydroisoquinolin-7-yl)-5-methylbenzoic acid | 4.5 |

| ZINC 34115917 | (3S)-1-amino-3,4-dihydroisoquinoline-3-carboxylic acid | 4.7 |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov The activity of this enzyme, particularly from bacterial sources like Helicobacter pylori, is linked to various pathologies, including peptic ulcers and the formation of kidney stones. nih.gov Consequently, the inhibition of urease is a key strategy in the management of these conditions. A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their urease inhibitory potential. nih.govacs.org

In a study investigating these derivatives, all twenty-two synthesized compounds showed some level of activity against urease, with IC₅₀ values ranging from 11.2 µM to 56.7 µM. acs.org Notably, several of these analogues displayed more potent inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.govacs.org The most active compounds were those bearing electron-donating groups on the N-aryl substituent. nih.govacs.org Molecular docking studies suggested that these compounds interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions. nih.gov

Table 2: Urease Inhibitory Activity of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues Data represents the most potent compounds from the studied series. acs.org

| Compound | Substituent on N-Aryl Ring | IC₅₀ (µM) |

| 1 | 2-Methyl | 20.4 ± 0.22 |

| 2 | 3-Methyl | 11.2 ± 0.81 |

| 4 | 2,3-Dimethyl | 15.5 ± 0.49 |

| 7 | 2,6-Dimethyl | 18.5 ± 0.65 |

| Standard | Thiourea | 21.7 ± 0.34 |

Cardiovascular and Antispasmodic Effects

The isoquinoline core is a well-known pharmacophore associated with cardiovascular and spasmolytic effects, with papaverine being a classic example of a benzylisoquinoline alkaloid known for its muscle relaxant and vasodilator properties. mdpi.com Research into synthetic 3,4-dihydroisoquinoline derivatives has revealed their potential to modulate cardiovascular function and act as antispasmodic agents. mdpi.commdpi.com

Studies on 1,3-disubstituted 3,4-dihydroisoquinolines have demonstrated their potential as smooth muscle relaxants. mdpi.com These compounds are investigated for their ability to alleviate spasms in the gastrointestinal, genitourinary, or biliary tracts, which are characteristic of conditions like irritable bowel syndrome (IBS). mdpi.com The mechanism of action for many isoquinoline-based spasmolytics involves non-specific smooth muscle relaxation. mdpi.com

Furthermore, the 3,4-dihydroisoquinoline scaffold has been explored for its antihypertensive properties. mdpi.comnih.gov For example, 3,4-dihydro-2(1H) isoquinoline carboxamidine has been studied for its effects on blood pressure. nih.gov These cardiovascular effects are often linked to the ability of these compounds to interact with various receptors and ion channels involved in the regulation of vascular tone and cardiac function. The structural similarity to known vasodilators and the observed biological activities make 3,4-dihydroisoquinoline derivatives a continued area of interest for the discovery of new cardiovascular drugs. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 7 Methyl 3,4 Dihydroisoquinoline Analogs

Impact of Substituent Position and Nature on Biological Potency

The biological activity of dihydroisoquinoline derivatives is highly sensitive to the type and placement of substituent groups on the core structure. Electron-donating groups, electron-withdrawing groups, and various heterocyclic moieties all play a vital role in modulating the biological potential of these compounds. nuph.edu.ua

The position of a methyl group on the isoquinoline (B145761) framework can significantly alter its pharmacological profile. For instance, while not a dihydroisoquinoline, the related 1-methyl tetrahydroisoquinoline (THIQ) is a known inhibitor of monoamine oxidase (MAO), an activity that contributes to its neuroprotective properties. rsc.org However, preliminary SAR analysis on certain THIQ analogs revealed that substitution at the 1-position had no effect on antitrypanosomal activity. rsc.org

In studies on 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines, methyl substituents at the 2 or 4 positions had little impact on their interaction with catechol O-methyltransferase (COMT). nih.gov In contrast, these same substitutions generally eliminated norepinephrine-depleting activity, with the notable exception of a 2,2-dimethyl substituted derivative, which was more active than the parent compound. nih.gov In a different series of N-Aryl-3,4-dihydroisoquinoline carbothioamides, an o-dimethyl-substituted analog was identified as the most potent inhibitor of the urease enzyme, suggesting that multiple methyl groups can enhance activity through electronic and steric effects. nih.gov

The addition of aromatic and heterocyclic rings to the dihydroisoquinoline scaffold is a common strategy to modulate activity. The nature and substitution pattern of these rings are pivotal. In one study, N-Aryl-3,4-dihydroisoquinoline carbothioamides were evaluated as urease inhibitors. nih.gov An analog with a p-methoxy-substituted phenyl ring showed excellent inhibitory activity, superior to its ortho- and meta-substituted counterparts. nih.gov This highlights the importance of the substituent's position on the appended aromatic ring.

In the development of antitubercular agents based on the tetrahydroisoquinoline scaffold, large aromatic substituents such as a benzyl (B1604629) group at the 5-position were well-tolerated. nih.gov Furthermore, SAR studies showed that the proper positioning of a terminal aromatic ring is important for target binding. nih.gov For some analogs, replacing a thiophene (B33073) ring with a phenyl ring led to the generation of compounds with synergistic activity against MRSA when combined with cefuroxime. rsc.org In a series of dihydroisoquinolinones, N-benzoyl derivatives with various methoxy-substituted aryl rings were synthesized. nih.gov The results indicated that while 4'-substitution alone did not confer activity, it was tolerated in combination with other substitutions, as seen in the active 3',4'-dimethoxy compounds. nih.gov

Halogenation, the introduction of halogen atoms like chlorine, fluorine, or bromine, is a fundamental strategy in drug design to enhance biological activity, modulate physicochemical properties, and improve metabolic stability. wikipedia.orgtaylorandfrancis.com The high electronegativity and specific size of halogens can lead to more favorable interactions with biological targets. wikipedia.org

In the context of dihydroisoquinoline analogs, halogenation has proven to be a valuable tool. For example, a series of N-Aryl-3,4-dihydroisoquinoline carbothioamides were tested for urease inhibitory activity, where a p-trifluoro-substituted compound demonstrated potent inhibition. nih.gov The position of the trifluoromethyl group was critical, as the corresponding ortho- and meta-isomers were less active. nih.gov In another study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, an active screening lead contained a 2-methyl-4-chlorophenyl side chain. nih.gov Furthermore, research on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives showed that the introduction of a chlorine atom at the 8-position could improve biological activity. mdpi.com

Stereochemical Influence on Pharmacological Efficacy

This principle is clearly demonstrated in studies of related heterocyclic compounds. For instance, an investigation into 4'-methyl substituted adenosine (B11128) derivatives as A₃ adenosine receptor (A₃AR) ligands revealed a strong stereochemical influence. nih.gov The derivative with a 4'-β-methyl substitution showed the highest binding affinity (Kᵢ = 3.5 nM), followed by the dimethyl and 4'-α-methyl substituted versions. nih.gov This suggests that the specific spatial orientation of the methyl group is crucial for optimal interaction with the receptor binding site. nih.gov Similarly, the configuration of chiral centers in the flavonoid dihydroquercetin was shown to affect its binding efficacy to its protein target. frontiersin.org These examples underscore the necessity of considering stereochemical aspects in the design of new dihydroisoquinoline-based therapeutic agents, as the spatial arrangement of substituents can be as important as their chemical nature.

Comparative Analysis with other Dihydroisoquinoline Derivatives

Comparing the SAR of different series of dihydroisoquinoline derivatives provides a broader understanding of the key structural requirements for a desired biological activity. For example, a comparison between N-benzoyl dihydroisoquinolinones (DHIQs) and N-benzyl tetrahydroisoquinolines (THIQs) revealed interesting differences and similarities. nih.gov In both series, 3'-methoxy substitution on the appended aromatic ring generally resulted in higher activity than 2'-methoxy substitution. nih.gov However, the 6-hydroxy DHIQ compounds were found to be more potent than their corresponding 6-O-sulfamate derivatives, indicating that a free hydroxyl group at this position is beneficial for the activity of the DHIQ scaffold in that particular series. nih.gov

Data Tables

Table 1: Influence of Phenyl Ring Substitution on Urease Inhibition by N-Aryl-3,4-dihydroisoquinoline Carbothioamides (Data sourced from nih.gov)

| Compound | Phenyl Ring Substituent | IC₅₀ (µM) | Potency vs. Standard* |

|---|---|---|---|

| 1 | o-methyl | 20.4 ± 0.22 | More Potent |

| 2 | o-dimethyl | 11.2 ± 0.81 | Most Potent |

| 4 | p-methoxy | 15.5 ± 0.49 | More Potent |

| 7 | p-trifluoromethyl | 18.5 ± 0.65 | More Potent |

| Standard | Thiourea (B124793) | 21.7 ± 0.34 | Standard |

This table is interactive. Click on headers to sort.

Table 2: Stereochemical Influence on A₃ Adenosine Receptor Binding (Data sourced from nih.gov)